
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is a chemical compound with the molecular formula C18H18INS It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with phenyl, ethyl, and methyl groups, and an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide typically involves the reaction of 2-methyl-4,5-diphenylthiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Addition reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4,5-Diphenyl-3-ethyl-2-methylthiazolium chloride when using chloride ions.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or its substituents.
科学的研究の応用
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium salts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide involves its interaction with specific molecular targets. The thiazolium ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 4,5-Diphenyl-2-methylthiazolium iodide
- 3-Ethyl-2-methylthiazolium iodide
- 4,5-Diphenylthiazolium iodide
Comparison
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
特性
CAS番号 |
97453-89-9 |
|---|---|
分子式 |
C18H18INS |
分子量 |
407.3 g/mol |
IUPAC名 |
3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C18H18NS.HI/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SBQUDTMUNCFHNJ-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
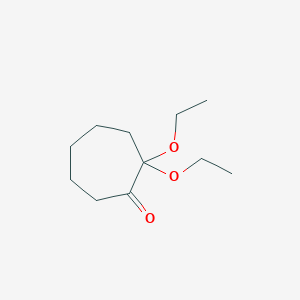
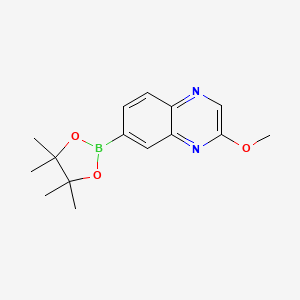
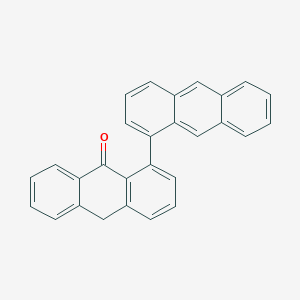
![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

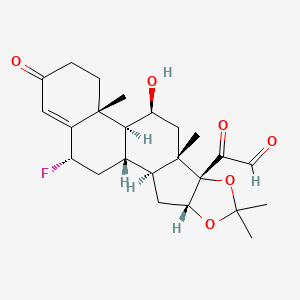
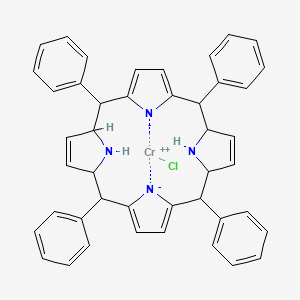
![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)

